molecular formula C14H20O3 B14319694 2-Pentanone, 4,4'-(2,5-furandiyl)bis- CAS No. 111886-18-1

2-Pentanone, 4,4'-(2,5-furandiyl)bis-

Cat. No.: B14319694
CAS No.: 111886-18-1
M. Wt: 236.31 g/mol
InChI Key: NEKFGAQIWDMFTR-UHFFFAOYSA-N
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Description

2-Pentanone, 4,4’-(2,5-furandiyl)bis- is an organic compound that features a furan ring substituted with two 2-pentanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 4,4’-(2,5-furandiyl)bis- typically involves the reaction of 2,5-diformylfuran with 2-pentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of 2-Pentanone, 4,4’-(2,5-furandiyl)bis- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 4,4’-(2,5-furandiyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

2-Pentanone, 4,4’-(2,5-furandiyl)bis- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Pentanone, 4,4’-(2,5-furandiyl)bis- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Pentanone: A simpler ketone with similar reactivity but lacking the furan ring.

    Furan-2,5-dicarboxylic acid: Contains the furan ring but with carboxylic acid groups instead of ketones.

Uniqueness

2-Pentanone, 4,4’-(2,5-furandiyl)bis- is unique due to the combination of the furan ring and 2-pentanone groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both functionalities are required.

Properties

CAS No.

111886-18-1

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

4-[5-(4-oxopentan-2-yl)furan-2-yl]pentan-2-one

InChI

InChI=1S/C14H20O3/c1-9(7-11(3)15)13-5-6-14(17-13)10(2)8-12(4)16/h5-6,9-10H,7-8H2,1-4H3

InChI Key

NEKFGAQIWDMFTR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)C1=CC=C(O1)C(C)CC(=O)C

Origin of Product

United States

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